molecular formula C21H22BrI2NO5 B555470 Glutamic acid beta-naphthylamide CAS No. 635-86-9

Glutamic acid beta-naphthylamide

Cat. No.: B555470
CAS No.: 635-86-9
M. Wt: 272.3 g/mol
InChI Key: LQBZOEUOEXIJCY-KRWDZBQOSA-N
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Description

Glutamic acid beta-naphthylamide is a compound that combines the amino acid glutamic acid with beta-naphthylamide

Mechanism of Action

Target of Action

The primary target of Glutamic Acid Beta-Naphthylamide (H-Glu-bNA) is the glutamate receptor . Glutamate is the most widespread neurotransmitter in brain function, acting as an excitatory neurotransmitter and as a precursor for the synthesis of GABA in GABAergic neurons .

Mode of Action

H-Glu-bNA interacts with its targets by activating both ionotropic and metabotropic glutamate receptors . The ionotropic ones being non-NMDA (AMPA and kainate) and NMDA receptors . Free glutamic acid cannot cross the blood-brain barrier in appreciable quantities; instead, it is converted into L-glutamine, which the brain uses for fuel and protein synthesis .

Biochemical Pathways

Glutamate metabolism plays a vital role in the biosynthesis of nucleic acids and proteins . It is also associated with a number of different stress responses . Glutamate is synthesized from glutamine, α-ketoglutarate, and 5-oxoproline . Besides its role in the synthesis of metabolites, glutamate also serves as a precursor for the biosynthesis of amino acids such as L-proline and L-arginine .

Pharmacokinetics

It is known that glutamate and its derivatives have a versatile role in cell metabolism, participating in the tri-carboxylic acid (tca) cycle supplementation and the biosynthesis of nucleotides, glutathione (gsh), and other nonessential amino acids .

Result of Action

The activation of glutamate receptors by H-Glu-bNA results in excitatory effects on neurons . These effects are dependent on the integrity of synaptic transmission as they were blocked by tetrodotoxin (TTX) . At low concentration, H-Glu-bNA potentiated the responses of glutamate on NMDA receptors .

Action Environment

The action of H-Glu-bNA is influenced by the environment within the cell. The production of H-Glu-bNA is, to some extent, directly linked to GSH metabolism as H-Glu-bNA can be a by-product of glutathione (GSH) breakdown after γ-glutamyl transferase action . Therefore, H-Glu-bNA could exert excitatory effects by activating neuronal NMDA receptors when GSH production is enhanced .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of glutamic acid beta-naphthylamide typically involves the reaction of glutamic acid with beta-naphthylamine. This can be achieved through a condensation reaction where the carboxyl group of glutamic acid reacts with the amine group of beta-naphthylamine, forming an amide bond. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the optimization of reaction conditions to maximize yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Glutamic acid beta-naphthylamide can undergo various chemical reactions, including:

    Oxidation: The aromatic ring of the beta-naphthylamide moiety can be oxidized under specific conditions.

    Reduction: The amide bond can be reduced to form the corresponding amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aromatic ring can lead to the formation of quinones, while reduction of the amide bond can yield the corresponding amine.

Scientific Research Applications

Glutamic acid beta-naphthylamide has several applications in scientific research:

    Chemistry: It is used as a substrate in enzymatic assays to study enzyme kinetics and mechanisms.

    Biology: The compound can be used to investigate the role of glutamic acid derivatives in biological systems.

    Industry: The compound can be used in the synthesis of more complex molecules for various industrial applications.

Comparison with Similar Compounds

Similar Compounds

    L-Glutamic acid gamma-(beta-naphthylamide): Similar in structure but with a different linkage position.

    L-Leucine beta-naphthylamide: Another amino acid derivative with beta-naphthylamide.

    L-Arginine beta-naphthylamide: Contains arginine instead of glutamic acid.

Uniqueness

Glutamic acid beta-naphthylamide is unique due to the presence of both glutamic acid and beta-naphthylamide, which imparts specific chemical and biological properties. Its ability to act as a substrate in enzymatic reactions makes it particularly valuable in biochemical research.

Properties

IUPAC Name

(4S)-4-amino-5-(naphthalen-2-ylamino)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c16-13(7-8-14(18)19)15(20)17-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9,13H,7-8,16H2,(H,17,20)(H,18,19)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRHKZHQADOKBFO-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)[C@H](CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80979720
Record name 4-Amino-5-hydroxy-5-[(naphthalen-2-yl)imino]pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80979720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

635-86-9
Record name (4S)-4-Amino-5-(2-naphthalenylamino)-5-oxopentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=635-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name gamma-Glutamyl-2-naphthylamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635869
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-5-hydroxy-5-[(naphthalen-2-yl)imino]pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80979720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 635-86-9
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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